2-tert-butyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
The compound 2-tert-butyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a fused heterocyclic molecule featuring an imidazo[1,2-b]pyridazine core. This scaffold consists of an imidazole ring fused to a pyridazine ring, sharing one nitrogen atom between the two rings, a structural motif that has been extensively explored due to its synthetic versatility and pharmacological relevance .
Key structural features include:
- Imidazo[1,2-b]pyridazine core: Provides a planar, aromatic framework conducive to π-π stacking interactions in biological targets.
- 6-methanesulfonyl-1,3-benzothiazole moiety: The benzothiazole ring is a common pharmacophore in kinase inhibitors and anticancer agents, while the methanesulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, improving solubility and influencing electronic interactions with target proteins.
- Carboxamide linkage: Facilitates hydrogen bonding with biological targets, a critical feature in drug-receptor interactions.
Properties
IUPAC Name |
2-tert-butyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-19(2,3)15-10-24-16(21-15)8-7-13(23-24)17(25)22-18-20-12-6-5-11(29(4,26)27)9-14(12)28-18/h5-10H,1-4H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYAIHBCUNBYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Electron-Withdrawing Groups : The target compound’s methanesulfonyl group contrasts with YPC-21867’s thiazolidinedione, which may confer distinct binding modes (e.g., hydrogen bonding vs. π-stacking).
Solubility Enhancements: Methanesulfonyl and methanesulfonate groups (target compound and YPC-21440 MsOH) improve solubility compared to non-sulfonated analogues.
Bulkier Substituents: The tert-butyl group in the target compound and YPC-21867 may reduce off-target interactions by sterically blocking non-specific binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
